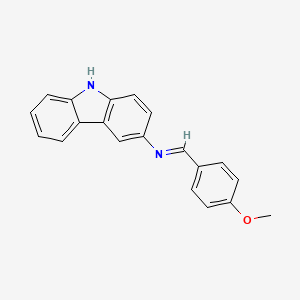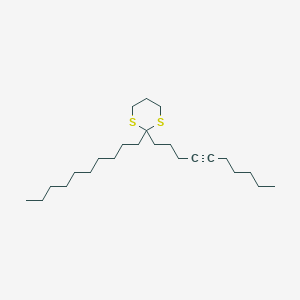
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane is an organic compound belonging to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as protecting groups in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane typically involves the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The dithiane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and oxone.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted dithianes.
Scientific Research Applications
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane may have applications in various fields:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Potential use in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable thioacetals with carbonyl compounds. In biological systems, it may interact with enzymes or other proteins through its sulfur atoms and alkyne group.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: The parent compound of the dithiane family, used as a protecting group in organic synthesis.
2-Methyl-2-(methylthio)-1,3-dithiane: A similar compound with a methylthio substituent.
2-Phenyl-1,3-dithiane: A dithiane derivative with a phenyl group.
Properties
CAS No. |
54844-68-7 |
|---|---|
Molecular Formula |
C24H44S2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
2-decyl-2-dec-4-ynyl-1,3-dithiane |
InChI |
InChI=1S/C24H44S2/c1-3-5-7-9-11-13-15-17-20-24(25-22-19-23-26-24)21-18-16-14-12-10-8-6-4-2/h3-11,13,15-23H2,1-2H3 |
InChI Key |
DOFUDAJPIIQDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(SCCCS1)CCCC#CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


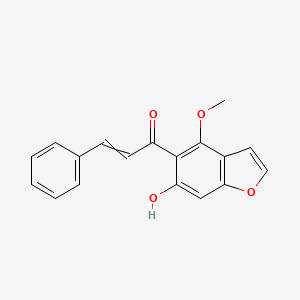
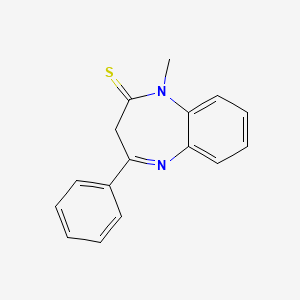
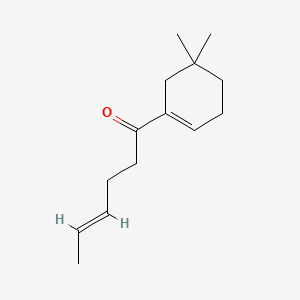

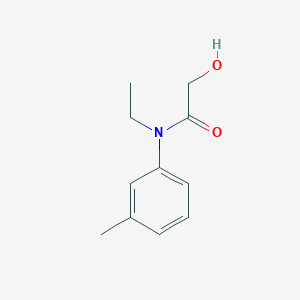
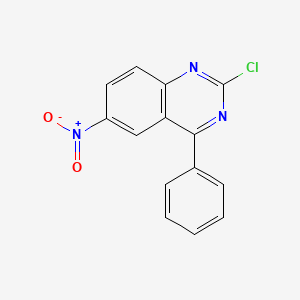
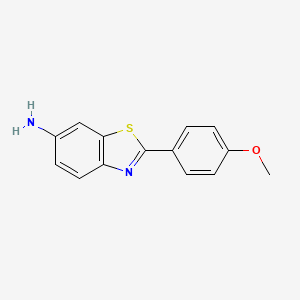
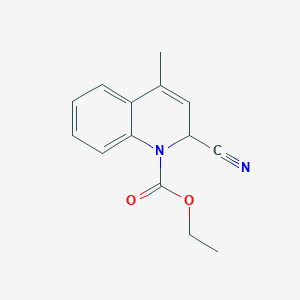

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
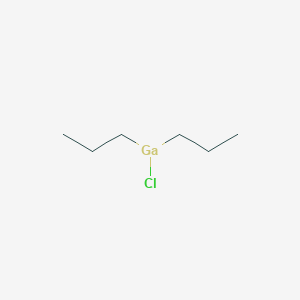
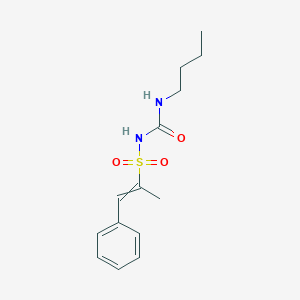
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)
